N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
This compound belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring. Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .
Synthesis Analysis
The synthesis of this compound involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The molecular structure of this compound was confirmed by 1H and 13C NMR, and mass spectra . The 1H NMR spectrum, δ, ppm: 1.63–1.53 m (1H), 1.94–1.87 m (1H), 2.55 s (3H), 3.24 t (J = 6.8 Hz, 2H), 3.45 d.d (J = 5.2 Hz, 8.4 Hz, 1H), 3.75–3.56 m (3H), 3.80 s (3H), 5.82 s (2H), 7.00–6.96 m (3H), 7.27 d (J = 9.2 Hz, 1H), 7.40 t (J = 8.4 Hz, 1H), 7.51 d (J = 9.2 Hz, 1H), 8.02 s (1H), 8.58 s (1H), 8.67 t (J = 6.0 Hz, 1H). The 13C NMR spectrum, δ, ppm: 16.9, 29.9, 41.6, 48.3, 55.6, 67.2, 70.9, 110.6, 113.4, 114.3, 115.8, 122.4, 125.0, 127.0, 128.4, 130.0, 132.9, 140.1, 141.1, 143.3, 144.6, 159.6, 160.2 .Chemical Reactions Analysis
The interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeded with a substitution of hydrogen atom at the С-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .Scientific Research Applications
Anticancer Activity
The compound has been linked to anticancer activity . A series of imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against two cancer cell lines . The derivative with 3-methoxyphenyl moiety exhibits potent inhibitory activity against MCF-7 and Hela cell lines .
PI3Kα Inhibitors
The compound has been used in the development of PI3Kα inhibitors . PI3Kα are lipid kinases that regulate various cellular functions including cell proliferation, growth, and differentiation . Therefore, PI3Kα inhibitors are a research hotspot in molecular targeted therapy in the treatment of cancer .
Synthesis of N-(pyridin-2-yl)amides
The compound has been used in the chemodivergent synthesis of N-(pyridin-2-yl)amides . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .
Synthesis of 3-bromoimidazo[1,2-a]pyridines
The compound has been used in the synthesis of 3-bromoimidazo[1,2-a]pyridines . 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination .
Light-sensitive Dyes
The compound has been used in the role of light-sensitive dyes . Such compounds are used in optical media for data storage .
Pesticides and Fungicides
The compound has been used as pesticides and fungicides . The imidazo[1,2-a]pyridine moiety can be found in the molecules of many active ingredients .
Fluorescent Probes
The compound has been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
Treatment of Tuberculosis
The compound has been used in the treatment of tuberculosis . The acute TB mouse model indicated significant reduction of bacterial load when treated with the compound .
Mechanism of Action
Target of Action
The compound, N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide, belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been reported to exhibit diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
Imidazo[1,2-a]pyridines, in general, are known to interact with their targets to exert their effects . For instance, as CDK inhibitors, they may interfere with the cell cycle, leading to the inhibition of cell proliferation . As calcium channel blockers, they may affect the movement of calcium ions within cells, influencing various cellular processes .
Biochemical Pathways
Given its potential roles as a cdk inhibitor and calcium channel blocker, it can be inferred that it may impact cell cycle regulation and calcium-dependent signaling pathways .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, if it acts as a CDK inhibitor, it could result in cell cycle arrest and potentially induce apoptosis in cancer cells . If it functions as a calcium channel blocker, it could alter calcium-dependent cellular processes .
Future Directions
Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions . They have also been used in the role of light-sensitive dyes, optical media for data storage, pesticides, and fungicides . The goal of future work could be to study the interaction of 2-methylimidazo[1,2-a]pyridine with other halogens, as well as to explore the antimicrobial action of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide against other bacterial strains .
properties
IUPAC Name |
N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-14-3-2-10-25-12-18(24-21(14)25)15-4-7-17(8-5-15)23-22(26)16-6-9-19-20(11-16)28-13-27-19/h2-12H,13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPGDFYMXQYNBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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